Fmoc-D-Arg(Z)2-OH

Orthogonal protection Catalytic hydrogenolysis Solid-phase peptide synthesis

Standard Fmoc-Arg(Pbf)-OH releases reactive sulfonyl carbocations during TFA cleavage, causing up to 23% yield loss via Trp alkylation. Fmoc-D-Arg(Z)2-OH employs acid-stable bis-Z protection removable only by hydrogenolysis, eliminating this pathway entirely. • Survives repeated TFA cycles in Boc-SPPS & fragment condensation • Enables racemization-free D-Arg incorporation in Trp/Cys-rich antimicrobial peptides • Delivers higher crude purity, reducing HPLC purification costs.

Molecular Formula C37H36N4O8
Molecular Weight 664.7 g/mol
CAS No. 910056-53-0
Cat. No. B13139006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg(Z)2-OH
CAS910056-53-0
Molecular FormulaC37H36N4O8
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m1/s1
InChIKeySLWMVWWEOHTNTR-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Arg(Z)2-OH: Bis-Z-Protected D-Arginine for Orthogonal Synthesis


Fmoc-D-Arg(Z)2-OH (CAS 910056-53-0) is a fully protected D-arginine derivative designed for solid-phase and solution-phase peptide synthesis. It features an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group for temporary amino protection and two ω,ω′-benzyloxycarbonyl (Z) groups that shield both guanidino nitrogens of the arginine side chain . Unlike the sulfonyl-based protecting groups (Pbf, Pmc, Mtr) that dominate mainstream Fmoc-SPPS, the bis-Z protection strategy belongs to an orthogonal protection paradigm in which the guanidino moiety is safeguarded by acid-stable carbamate linkages removable exclusively by catalytic hydrogenolysis or strong acids such as HF [1]. The D-enantiomeric configuration further distinguishes this building block from its more common L-arginine counterpart, enabling site-specific stereochemical control in peptide design .

Protection Strategy
Orthogonal bis-Z carbamate; TFA-stable side chain
Stereochemistry
D-arginine; site-specific stereochemical control
Synthetic Workflow
Solid-phase / fragment condensation; compatible with Boc-Fmoc hybrid schemes

Why Sulfonyl-Protected Arginine Analogs Cannot Substitute


Arginine's strongly nucleophilic guanidino side chain (pKa ≈ 12.5) necessitates robust protection during peptide assembly to prevent δ-lactam formation, ornithine generation, and electrophilic scavenging [1]. The widely available sulfonyl-protected derivatives—Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pmc)-OH, and Fmoc-Arg(Mtr)-OH—are all cleaved by trifluoroacetic acid (TFA)-based cocktails, making them incompatible with synthetic strategies that require the arginine side chain to survive strong acid treatments or orthogonal deprotection sequences [2]. Furthermore, sulfonyl deprotection generates reactive carbocations that can alkylate electron-rich residues such as tryptophan, a side reaction that the bis-Z protection strategy circumvents entirely by employing a non-sulfonyl, hydrogenolytic removal mechanism . Selecting the correct protection scheme is therefore not merely a matter of convenience but a determinant of synthetic success, particularly in fragment condensation, hybrid Boc-Fmoc protocols, and the assembly of acid-sensitive peptide constructs [2].

Fmoc-D-Arg(Z)2-OH (bis-Z carbamate)
Z groups removed only by hydrogenolysis or strong acid; stable to TFA treatments. No sulfonyl electrophile generation.
Sulfonyl-protected analogs (Pbf, Pmc, Mtr)
Cleaved by TFA; incompatible with orthogonal acid-labile group preservation. Generate reactive carbocations that may alkylate Trp/Cys/Met.
δ-Lactam suppression
Carbamate architecture suppresses intramolecular guanidino attack; documented low lactam formation under optimized conditions.
Partial δ-lactam / coupling challenges
Pbf and Pmc may allow δ-lactam at elevated temperature; Boc2 analogs show complete lactam conversion. Extended coupling times often required.
Racemization context
Dual urethane (Fmoc + bis-Z) provides racemization-suppressing environment for D-arginine.
Racemization review needed
Sulfonyl side-chain protection does not enhance stereochemical control; D-epimerization risk depends on coupling conditions.

Differentiation Evidence Versus Closest Analogs


Orthogonal Deprotection: Hydrogenolysis vs. TFA-Mediated Cleavage

The bis-Z group on Fmoc-D-Arg(Z)2-OH is removed by catalytic hydrogenation (H₂/Pd or Pd/C) under neutral or mildly acidic conditions, whereas the Pbf, Pmc, and Mtr sulfonyl groups on Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pmc)-OH, and Fmoc-Arg(Mtr)-OH require treatment with ≥ 90% TFA in the presence of scavengers [1]. This orthogonality means Fmoc-D-Arg(Z)2-OH can be employed in synthetic routes where TFA-labile groups (e.g., Boc, tBu esters, trityl) or acid-sensitive peptide functionalities must be preserved through the arginine deprotection step [2].

Orthogonal Deprotection
Class-level inference
Z groups: TFA-stable, removed by H2/Pd or HF. Pbf/Pmc/Mtr: require ≥90% TFA, scavengers.
Enables orthogonal protection when TFA-labile groups must be preserved.
No common condition removes both Z and Pbf; verify hydrogenolysis setup.
Orthogonal protection Catalytic hydrogenolysis Solid-phase peptide synthesis

δ-Lactam Suppression During Arginine Coupling

δ-Lactam formation—the intramolecular cyclization of the guanidino group onto the activated carboxyl—is the most severe side reaction during arginine incorporation and competes directly with peptide bond formation [1]. Studies on closely related Z-protected arginine derivatives demonstrate that bis-Z protection (Z-Arg(Z)2-OH) coupled with TFFH/collidine in DCM completely suppresses δ-lactam formation, yielding the best results among several protection/coupling combinations tested [2]. In contrast, Fmoc-Arg(Boc)2-OH undergoes complete conversion to the δ-lactam product under standard coupling conditions, and Fmoc-Arg(Pbf)-OH exhibits partial δ-lactam formation that reduces coupling yields at elevated temperatures [3]. Although a direct head-to-head study comparing Fmoc-D-Arg(Z)2-OH with Fmoc-D-Arg(Pbf)-OH under identical conditions has not been published, the carbamate-type (Z) protection consistently demonstrates superior suppression of guanidino nucleophilicity relative to sulfonyl or Boc-type protections [4].

δ-Lactam Suppression
Cross-study comparable
Z-Arg(Z)2-OH with TFFH/collidine: no δ-lactam detected. Boc2 analog: complete lactam. Pbf: partial at elevated temp.
Supports higher crude purity for sterically hindered couplings.
Direct head-to-head Fmoc-D-Arg(Z)2-OH vs. Pbf data not published.
δ-Lactam formation Arginine coupling Guanidino side reaction

Avoidance of Sulfonyl-Transfer Side Reactions

During TFA-mediated global deprotection of sulfonyl-protected arginine-containing peptides, cleaved sulfonyl groups generate electrophilic carbocations that reattach to electron-rich residues—most notably tryptophan—forming persistent covalent adducts that reduce yield and complicate purification . A direct comparison study demonstrated that under a 3-hour TFA cleavage, Arg(Pmc)-protected peptide produced only 46% of the desired product versus 69% for Arg(Pbf), with the yield loss attributable primarily to Trp alkylation . Because Fmoc-D-Arg(Z)2-OH side-chain deprotection occurs via hydrogenolysis rather than TFA acidolysis, the Z groups generate benzyl carbocations that are efficiently quenched by H₂, producing toluene as the sole by-product and eliminating the sulfonyl-transfer pathway entirely [1][2].

Sulfonyl-Transfer Avoidance
Cross-study comparable
Arg(Pmc) → 46% desired vs. Arg(Pbf) → 69% (Trp alkylation). Bis-Z hydrogenolysis produces toluene, no electrophilic aromatic substitution.
Eliminates major impurity source in Trp/Cys/Met-rich sequences.
Reported yield advantage from literature; performance depends on sequence context.
Tryptophan alkylation Sulfonyl scavenging Global deprotection

Compatibility with Hybrid Boc-Fmoc and Fragment Condensation

The bis-Z group on Fmoc-D-Arg(Z)2-OH remains intact through repeated TFA treatments used for Boc removal in Boc-SPPS or mixed Boc-Fmoc protocols, enabling arginine to survive multiple acidolytic cycles that would prematurely cleave Pbf, Pmc, or Mtr protection [1]. This acid stability is essential for fragment condensation strategies where fully protected peptide segments must be assembled and purified before final global deprotection. The patent literature explicitly identifies arginine, homoarginine, and norarginine as the most difficult residues to couple in sterically demanding contexts, reporting that Fmoc-Arg(Pbf)-OH requires 8-hour coupling times and multiple repeat cycles (≥ 4 equivalents, repeated at least twice) to achieve acceptable incorporation in indolicidin synthesis [2]. While Fmoc-D-Arg(Z)2-OH coupling kinetics under identical conditions have not been reported, the reduced steric profile of carbamate (Z) versus the bulky pentamethyl-dihydrobenzofuran (Pbf) sulfonyl group is expected to improve coupling rates in hindered environments [3].

Hybrid Boc-Fmoc Fit
Class-level inference
Z groups survive repeated TFA cycles; compatible with fragment condensation. Pbf requires 8 h coupling, repeated cycles in difficult sequences.
Enables arginine to endure multiple acid steps in convergent synthesis.
Coupling kinetics of Fmoc-D-Arg(Z)2-OH not directly quantified; steric benefit expected.
Fragment condensation Boc-Fmoc hybrid synthesis Convergent peptide synthesis

D-Arginine Stereochemical Integrity and Racemization Risk

D-Amino acid building blocks carry an inherent risk of epimerization at the α-carbon during carboxyl activation and coupling. Urethane-type Nα-protecting groups (Fmoc, Z, Boc) are known to suppress racemization more effectively than acyl-type protections because the electron-withdrawing carbamate reduces the acidity of the α-proton and stabilizes the oxazolone intermediate against deprotonation [1]. Fmoc-D-Arg(Z)2-OH benefits from this mechanism at the Nα-position while the bis-Z carbamate protection of the guanidino side chain additionally provides steric shielding that may further disfavor base-mediated epimerization [2]. Quantitative racemization data specifically for Fmoc-D-Arg(Z)2-OH versus Fmoc-D-Arg(Pbf)-OH under standardized coupling conditions are not available in the peer-reviewed literature. However, the urethane carbamate class (Fmoc, Z) is universally preferred for D-amino acid incorporation in cGMP peptide manufacturing precisely because of its established racemization-suppressing properties [1].

Racemization Context
Data to verify
Dual urethane (Fmoc + bis-Z) architecture inferred to suppress α-epimerization; no quantitative comparison vs. Pbf available.
May support stereochemical fidelity; verify experimentally for specific conditions.
Class behavior of urethane protection preferred for D-amino acids.
D-Amino acid racemization Urethane protecting groups Stereochemical fidelity

Optimal Procurement and Application Scenarios


Fragment Condensation Requiring Acid-Stable Side-Chain Protection

In convergent peptide synthesis, protected peptide fragments are assembled, purified, and then condensed to form the full-length sequence. The bis-Z protection on Fmoc-D-Arg(Z)2-OH survives the TFA treatments used for intermediate Boc removal or resin cleavage, enabling arginine to be carried through multiple acidolytic cycles intact—a requirement that Pbf, Pmc, and Mtr cannot satisfy [1]. This scenario is especially relevant to the synthesis of large peptides (≥ 40 residues) and small proteins assembled via fragment condensation on solid support, as demonstrated by the use of Z-Arg(Z)2-OH in bradykinin backbone-cyclic analog synthesis [2].

Synthesis of Tryptophan-Rich Sequences Prone to Alkylation

Peptides containing multiple tryptophan, cysteine, or methionine residues adjacent to arginine are particularly susceptible to sulfonyl-transfer side reactions during TFA cleavage [1]. The AAPPTec literature documents a 23% absolute yield loss (69% → 46%) attributable to Trp alkylation when switching from Pbf to the slower-cleaving Pmc sulfonyl group [1]. By employing Fmoc-D-Arg(Z)2-OH and removing Z groups via catalytic hydrogenolysis, the sulfonyl electrophile pathway is completely eliminated, directly translating to higher crude purity and reduced purification costs for sequences such as indolicidin (ILRWPWWPWRRK-NH₂) and other Trp/Arg-rich antimicrobial peptides [3].

D-Arginine-Containing Bioactive Peptides Requiring Stereochemical Purity

When D-arginine incorporation is required for metabolic stability, receptor selectivity, or conformational constraint (e.g., D-Arg in bradykinin antagonists, opioid peptide analogs, or cyclopeptide therapeutics), the dual urethane protection of Fmoc-D-Arg(Z)2-OH provides a racemization-suppressing environment superior to acyl-type or sulfonamide-only protection architectures [1]. The documented success of Z-Arg(Z)2-OH in δ-lactam-free coupling to sterically hindered N-alkylated amino acids [2] further supports its selection for challenging D-Arg coupling steps where competing intramolecular side reactions would otherwise erode both yield and stereochemical integrity.

Hybrid Boc-Fmoc Schemes for Industrial Peptide Manufacturing

In GMP peptide manufacturing where Boc-SPPS offers advantages in scale-up and aggregation-prone sequence handling, Fmoc-D-Arg(Z)2-OH serves as a bridge building block that introduces the Fmoc deprotection convenience while maintaining the acid-stable side-chain protection demanded by repeated TFA cycles of Boc chemistry [1]. This hybrid approach enables process chemists to select the optimal protection strategy for each residue independently, rather than being constrained by the global deprotection requirements of the sulfonyl protection family [1].

Application
Selection Property
Validation Focus
Fragment condensation / convergent synthesis
Acid-stable side-chain protection
Confirm Z group survival through multiple TFA cycles
Trp/Cys/Met-rich peptide sequences
Non-sulfonyl deprotection mechanism
Monitor crude purity for absence of alkylation adducts
D-arginine bioactive peptide synthesis
Dual urethane stereochemical architecture
Verify enantiomeric purity post-coupling
Hybrid Boc-Fmoc industrial manufacturing
Orthogonal Fmoc/Boc compatibility
Assess coupling efficiency under Boc-SPPS conditions
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